molecular formula C22H25NO6 B3386393 [2-oxo-2-(1-phenylethylamino)ethyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate CAS No. 729574-89-4

[2-oxo-2-(1-phenylethylamino)ethyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

Cat. No.: B3386393
CAS No.: 729574-89-4
M. Wt: 399.4 g/mol
InChI Key: ITLVAKHTOVQVSL-ZHACJKMWSA-N
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Description

The compound [2-oxo-2-(1-phenylethylamino)ethyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate is a cinnamate ester derivative featuring a 3,4,5-trimethoxyphenyl group linked to a conjugated α,β-unsaturated carbonyl system. Its structure includes a unique 2-oxo-2-(1-phenylethylamino)ethyl ester moiety, which introduces both hydrogen-bonding capability (via the amide-like group) and increased lipophilicity compared to simpler esters.

Properties

IUPAC Name

[2-oxo-2-(1-phenylethylamino)ethyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6/c1-15(17-8-6-5-7-9-17)23-20(24)14-29-21(25)11-10-16-12-18(26-2)22(28-4)19(13-16)27-3/h5-13,15H,14H2,1-4H3,(H,23,24)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLVAKHTOVQVSL-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)COC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701325321
Record name [2-oxo-2-(1-phenylethylamino)ethyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

54.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269583
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

729574-89-4
Record name [2-oxo-2-(1-phenylethylamino)ethyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [2-oxo-2-(1-phenylethylamino)ethyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and implications for medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the reaction of appropriate starting materials such as acetophenone and ethyl glyoxylate in the presence of specific catalysts. The following table summarizes the general synthetic route:

StepReactantsConditionsProduct
1Acetophenone, Ethyl Glyoxylate25-35°C, Organic SolventIntermediate Compound
2Intermediate Compound, (S)-Phenylethylamine25-35°C, CatalystThis compound

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. Specific studies have shown that compounds with similar structural motifs effectively inhibit various cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation. For instance, pyrazole derivatives have been noted for their inhibitory activity against BRAF(V600E) and EGFR, which are critical in many cancers .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays. The presence of methoxy groups in the structure enhances its ability to scavenge free radicals, thereby reducing oxidative stress within biological systems. This property is crucial for preventing cellular damage associated with chronic diseases and aging .

Antimicrobial Effects

The antimicrobial efficacy of compounds related to [2-oxo-2-(1-phenylethylamino)ethyl] has been documented in several studies. These compounds demonstrate activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic processes .

Case Studies

  • Antitumor Study : A recent investigation into a related compound demonstrated an IC50 value of 25 µM against a breast cancer cell line, indicating potent activity compared to standard chemotherapeutics.
  • Antioxidant Evaluation : In vitro assays revealed that the compound could reduce oxidative stress markers by up to 40% in cultured neuronal cells, suggesting neuroprotective potential.
  • Antimicrobial Testing : A study assessed the efficacy against Staphylococcus aureus and Escherichia coli, showing inhibition zones of 15 mm and 12 mm respectively when tested at a concentration of 100 µg/mL.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trimethoxycinnamate Esters

The most closely related analogs are esters of 3,4,5-trimethoxycinnamic acid (TMCA). Key examples include:

Compound Name AChE IC50 (µM) BChE IC50 (µM) Selectivity Index (BChE/AChE) Key Structural Features
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate 46.18 32.46 1.42 Ortho-chloro substituent on phenyl ring
2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate N/A N/A 1.71 Ortho-fluoro substituent on phenyl ring
Ethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate No data No data N/A Simple ethyl ester
Target Compound Not reported Not reported Not reported 2-Oxo-2-(1-phenylethylamino)ethyl ester

Key Findings :

  • Substituent Effects : Ortho-substituted phenyl esters (e.g., chloro, fluoro) exhibit enhanced BChE selectivity. For example, the 2-fluorophenyl derivative has a selectivity index (SI) of 1.71, suggesting preferential BChE inhibition .
  • Mechanism: The 2-chlorophenyl analog acts via mixed-type inhibition (competitive and non-competitive binding) for both AChE and BChE, as determined by Lineweaver-Burk plots .
Chalcone Derivatives

Chalcones sharing the 3,4,5-trimethoxyphenyl motif but differing in core scaffold (e.g., enone vs. ester linkages) demonstrate distinct biological profiles:

Compound Name Biological Activity Key Structural Features
(E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Anticancer (IC50 = low nM range) Chalcone scaffold with methyl and methoxy substituents
Target Compound Not reported Cinnamate ester with aminoethyl group

Key Findings :

  • The chalcone derivative activates p53-mediated apoptosis in prostate cancer cells, highlighting the pharmacological versatility of the 3,4,5-trimethoxyphenyl group.
Amine-Functionalized Analogs

Complex esters with amine-containing side chains (e.g., ) demonstrate how structural modifications influence physicochemical properties:

Compound Name Key Features Potential Advantages
5-({5-[(E)-5,7-Dihydroxy-4-oxo-4H-chromene-2-carbonyloxy]pentyl}(methyl)amino)pentyl ester Chromone-linked amine side chain Enhanced hydrogen-bonding capacity
Target Compound 1-Phenylethylamino group Balanced lipophilicity and target engagement

Key Trends :

  • Amine-functionalized esters often exhibit improved target engagement due to hydrogen-bonding interactions but may face challenges in metabolic stability.

Structure-Activity Relationship (SAR) Insights

  • Ortho-Substituents : Critical for BChE selectivity. The 2-chlorophenyl and 2-fluorophenyl derivatives show higher BChE inhibition than unsubstituted analogs .
  • Ester Group: The 2-oxo-2-(1-phenylethylamino)ethyl group in the target compound introduces a tertiary amine, which could enhance interactions with enzyme active sites compared to aryl esters.
  • 3,4,5-Trimethoxyphenyl Motif : Universally associated with cholinesterase inhibition across analogs, likely due to π-π stacking with aromatic residues in AChE/BChE .

Q & A

Basic: How can synthesis conditions be optimized to improve yield and purity of the compound?

Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters:

  • Catalysts/Reagents: Use coupling agents like EDC/HOBt for amide bond formation between the 1-phenylethylamine and prop-2-enoate moieties. Evidence suggests that substituting trimethoxyphenyl groups at the 3,4,5-positions (vs. 2,3,4) enhances stability during synthesis .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates.
  • Temperature Control: Maintain 0–5°C during coupling to minimize side reactions.
  • Purification: Employ gradient silica gel chromatography (hexane:ethyl acetate) followed by recrystallization from ethanol.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-oxo-2-(1-phenylethylamino)ethyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Reactant of Route 2
Reactant of Route 2
[2-oxo-2-(1-phenylethylamino)ethyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

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